molecular formula C13H14N4O3 B10947954 4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10947954
M. Wt: 274.28 g/mol
InChI Key: FWCOMZDLGYVZMV-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-methyl group and a 2-(4-nitro-1H-pyrazol-1-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: Finally, the alkylated pyrazole is reacted with 4-methylbenzoic acid or its derivatives under dehydrating conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Reduction: 4-methyl-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-carboxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide.

Scientific Research Applications

4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and pyrazole groups on biological activity.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    4-carboxy-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

    N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but without the methyl group on the benzene ring.

Uniqueness

4-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of both a nitro group and a pyrazole ring, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-methyl-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C13H14N4O3/c1-10-2-4-11(5-3-10)13(18)14-6-7-16-9-12(8-15-16)17(19)20/h2-5,8-9H,6-7H2,1H3,(H,14,18)

InChI Key

FWCOMZDLGYVZMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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